Cas no 852135-53-6 (N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide)

N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide
- AKOS022037586
- N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- 852135-53-6
- N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- SR-01000130347-1
- N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- AKOS001835495
- F0650-0363
- SR-01000130347
-
- インチ: 1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22)
- InChIKey: VVJMHGJLQRIMRA-UHFFFAOYSA-N
- SMILES: S1C2=NC(C3C=CC=C(C=3)[N+](=O)[O-])=CN2C(C)=C1C(NC(C)CC)=O
計算された属性
- 精确分子量: 358.11
- 同位素质量: 358.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 515
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121A^2
- XLogP3: 4.7
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0650-0363-3mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0650-0363-4mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0650-0363-2μmol |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0650-0363-1mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0650-0363-2mg |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
852135-53-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamideに関する追加情報
Introduction to N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-53-6)
N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 852135-53-6, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The detailed chemical structure of this molecule includes a butan-2-yl side chain, a methyl group, and a nitrophenyl substituent, all of which contribute to its distinct chemical behavior and potential therapeutic applications.
The imidazo[2,1-b][1,3]thiazole core is a key feature of this compound, representing a fused ring system that is known for its versatility in drug design. This particular scaffold has been extensively studied for its ability to interact with various biological targets, making it a valuable candidate for the development of new drugs. The presence of the nitrophenyl group at the 6-position introduces an electron-withdrawing effect, which can influence the electronic properties and reactivity of the molecule. This feature is particularly interesting for researchers exploring mechanisms involving redox processes or enzyme inhibition.
In recent years, there has been a growing interest in developing novel therapeutic agents based on imidazo[2,1-b][1,3]thiazole derivatives. These compounds have shown potential in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The specific modification of the N-(butan-2-yl)-3-methyl part of the molecule further tailors its pharmacokinetic and pharmacodynamic properties. Such modifications are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is its potential role in modulating biological pathways associated with diseases like cancer and inflammation. Current research suggests that this compound may interact with key enzymes and receptors involved in these pathways. For instance, studies have indicated that similar imidazo[2,1-b][1,3]thiazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are known contributors to inflammation and pain.
The butan-2-yl side chain in particular has been investigated for its ability to enhance binding affinity to certain biological targets. This structural element can improve the molecule's interactions with proteins or enzymes by increasing surface area contact or by facilitating specific conformational changes upon binding. Additionally, the methyl group at the 3-position contributes to steric hindrance, which can be strategically used to avoid off-target effects and improve selectivity.
Recent advances in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide. Molecular docking simulations and quantum mechanical calculations have been employed to understand how this compound interacts with its potential targets at an atomic level. These computational approaches have complemented experimental studies by providing insights into binding modes and interaction energies.
In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The nitrophenyl group has been observed to play a role in these interactions by modulating redox-sensitive mechanisms within cancer cells. Further research is needed to fully elucidate these mechanisms and confirm the compound's potential as an anticancer agent.
The development of new pharmaceuticals often involves optimizing synthetic routes to produce these complex molecules efficiently and cost-effectively. Researchers have been exploring different synthetic strategies for N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide to improve yield and purity. Advances in green chemistry principles have also influenced these efforts by promoting methods that minimize waste and reduce environmental impact.
The future prospects for N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide are promising given its unique structural features and preliminary biological activity. Ongoing research aims to further characterize its pharmacological effects through more comprehensive in vitro and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the translation of this compound from laboratory research to clinical development.
As our understanding of disease mechanisms continues to evolve, compounds like N-(butan-2-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide will play an increasingly important role in developing targeted therapies. The combination of innovative chemical design with advanced computational tools holds great promise for discovering new treatments that address unmet medical needs more effectively than traditional approaches.
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